molecular formula C20H27N5O3 B10806874 N-[(cyclohexylamino)-oxomethyl]-2-[ethyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetamide

N-[(cyclohexylamino)-oxomethyl]-2-[ethyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetamide

Cat. No.: B10806874
M. Wt: 385.5 g/mol
InChI Key: ACABFUSMARNGNL-UHFFFAOYSA-N
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Description

N-[(cyclohexylamino)-oxomethyl]-2-[ethyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetamide is a synthetic acetamide derivative featuring a cyclohexylamino group, an ethyl-substituted quinazolin-4-one moiety, and a central acetamide backbone. The quinazolin-4-one core is a heterocyclic system known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications .

Properties

Molecular Formula

C20H27N5O3

Molecular Weight

385.5 g/mol

IUPAC Name

N-(cyclohexylcarbamoyl)-2-[ethyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]acetamide

InChI

InChI=1S/C20H27N5O3/c1-2-25(12-17-22-16-11-7-6-10-15(16)19(27)23-17)13-18(26)24-20(28)21-14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,22,23,27)(H2,21,24,26,28)

InChI Key

ACABFUSMARNGNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC2=CC=CC=C2C(=O)N1)CC(=O)NC(=O)NC3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazolin-4-One Moieties

N-(2-methyl-5-nitrophenyl)-2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetamide () Structural Differences: Replaces the cyclohexylamino group with a nitrophenyl substituent and substitutes ethyl with methyl. However, the methyl group may reduce steric hindrance compared to ethyl.

N-Cyclohexyl-2-[(4-oxo-1,4-dihydro-2-quinazolinyl)sulfanyl]acetamide () Structural Differences: Substitutes the ethylamino group with a sulfanyl (-S-) linker. Functional Implications: The sulfur atom may facilitate hydrogen bonding or redox interactions. Sulfur-containing analogs often exhibit altered solubility profiles and metabolic pathways. Synthesis: Likely synthesized via thiolation reactions, differing from the target compound’s amidation/coupling steps .

N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide () Structural Differences: Cyclopentyl instead of cyclohexyl and quinazolinone substitution at position 3 instead of 2. Positional isomerism on the quinazolinone may alter target selectivity .

Analogues with Cyclohexyl/Acetamide Motifs

N-(Cyclohexylphenylmethyl)-2-(cyclohexyl-methylamino)acetamide () Structural Differences: Incorporates a biphenylmethyl group and lacks the quinazolinone moiety. Functional Implications: Demonstrated alpha-adrenolytic activity in rat aorta strips, suggesting cardiovascular applications. The absence of quinazolinone limits direct comparison to the target compound’s likely kinase-related activity .

N-Cyclohexyl-2-(methyl(phenyl)amino)acetamide () Structural Differences: Lacks the quinazolinone core and ethyl linkage. Functional Implications: Simpler structure may result in lower target specificity.

Physicochemical and Pharmacokinetic Comparisons

  • Melting Points : Acetamide derivatives in and show melting points ranging from 88°C to 165°C. The target compound is expected to fall within this range, with higher values if crystalline packing is enhanced by the cyclohexyl group .
  • Solubility: Quinazolinone derivatives (e.g., ) are generally less water-soluble due to aromaticity, but the cyclohexyl group in the target compound may further reduce solubility compared to sulfanyl or nitrophenyl analogs.
  • Metabolic Stability : Ethyl groups (target compound) may offer better resistance to oxidative metabolism than methyl () or cyclopentyl () substituents.

Structure-Activity Relationships (SAR)

  • Quinazolinone Position: Substitution at position 2 (target compound) versus 3 () may influence interactions with enzymes like topoisomerases or kinases.
  • Alkyl Chain Effects : Ethyl (target) vs. methyl () balances steric bulk and metabolic stability.
  • Amino Substituents: Cyclohexylamino (target) enhances lipophilicity and may improve blood-brain barrier penetration compared to smaller or polar groups .

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